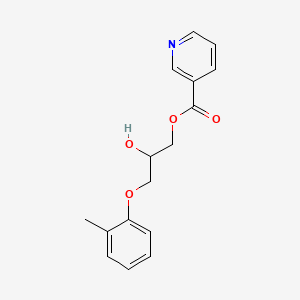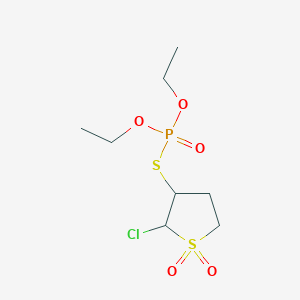
Benzoic acid, 3,6-dichloro-2-methoxy-, mixt. with (2,4-dichlorophenoxy)acetic acid and 2-(2,4-dichlorophenoxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3,6-dichloro-2-methoxy-, mixt. with (2,4-dichlorophenoxy)acetic acid and 2-(2,4-dichlorophenoxy)propanoic acid is a complex mixture of three distinct chemical compounds. Each of these compounds has unique properties and applications, making the mixture valuable in various scientific and industrial fields. The mixture is often used in herbicides and other agricultural chemicals due to its effectiveness in controlling unwanted plant growth.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
- Benzoic acid, 3,6-dichloro-2-methoxy-:
- This compound, also known as Dicamba, is synthesized through the chlorination of 2-methoxybenzoic acid. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride.
- Reaction conditions: The reaction is carried out at elevated temperatures, usually around 50-60°C, to ensure complete chlorination.
- (2,4-dichlorophenoxy)acetic acid:
- This compound is synthesized by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
- Reaction conditions: The reaction is typically conducted at room temperature, and the product is purified through recrystallization.
- 2-(2,4-dichlorophenoxy)propanoic acid:
- This compound is synthesized by reacting 2,4-dichlorophenol with propanoic acid in the presence of a base such as potassium hydroxide.
- Reaction conditions: The reaction is carried out at elevated temperatures, around 70-80°C, and the product is purified through distillation.
- The industrial production of these compounds involves large-scale chemical reactors where the reactions are carried out under controlled conditions to ensure high yield and purity. The products are then mixed in specific ratios to create the final mixture.
Analyse Des Réactions Chimiques
Types of Reactions:
- Oxidation:
- These compounds can undergo oxidation reactions, where they are converted into their corresponding carboxylic acids or other oxidized forms.
- Common reagents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
- Reduction:
- Reduction reactions can convert these compounds into their corresponding alcohols or other reduced forms.
- Common reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
- Substitution:
- These compounds can undergo substitution reactions, where one or more of the chlorine atoms are replaced by other functional groups.
- Common reagents: Sodium hydroxide (NaOH), ammonia (NH3).
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzoic acid, 3,6-dichloro-2-methoxy- can yield 3,6-dichloro-2-methoxybenzoic acid, while reduction can yield 3,6-dichloro-2-methoxybenzyl alcohol.
Applications De Recherche Scientifique
Chemistry:
- These compounds are used as intermediates in the synthesis of various organic molecules. They are also used in studying reaction mechanisms and developing new synthetic methodologies.
- In biological research, these compounds are used to study the effects of herbicides on plant growth and development. They are also used in experiments to understand the biochemical pathways involved in plant hormone regulation.
- While these compounds are primarily used in agriculture, they have potential applications in medicine. For example, derivatives of these compounds are being investigated for their potential use as anti-cancer agents.
- In the industrial sector, these compounds are used in the formulation of herbicides and pesticides. They are also used in the production of various chemicals and materials.
Mécanisme D'action
- The mechanism of action of these compounds involves the inhibition of specific enzymes and pathways in plants. For example, benzoic acid, 3,6-dichloro-2-methoxy- inhibits the enzyme auxin, which is essential for plant growth and development. This inhibition leads to uncontrolled growth and eventually the death of the plant.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Benzoic acid, 2,6-dichloro-:
- Similar in structure but lacks the methoxy group, making it less effective as a herbicide.
- Benzoic acid, 2,5-dichloro-3-hydroxy-6-methoxy-:
- Similar in structure but has a hydroxy group, which alters its chemical properties and effectiveness.
- Benzoic acid, 3-methoxy-:
- Lacks the chlorine atoms, making it less effective as a herbicide.
- The unique combination of chlorine and methoxy groups in benzoic acid, 3,6-dichloro-2-methoxy- makes it highly effective as a herbicide. The mixture with (2,4-dichlorophenoxy)acetic acid and 2-(2,4-dichlorophenoxy)propanoic acid enhances its effectiveness by targeting multiple pathways in plants, leading to more efficient weed control.
This detailed article provides a comprehensive overview of the compound “Benzoic acid, 3,6-dichloro-2-methoxy-, mixt. with (2,4-dichlorophenoxy)acetic acid and 2-(2,4-dichlorophenoxy)propanoic acid”, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Propriétés
Numéro CAS |
73432-74-3 |
|---|---|
Formule moléculaire |
C25H20Cl6O9 |
Poids moléculaire |
677.1 g/mol |
Nom IUPAC |
3,6-dichloro-2-methoxybenzoic acid;2-(2,4-dichlorophenoxy)acetic acid;2-(2,4-dichlorophenoxy)propanoic acid |
InChI |
InChI=1S/C9H8Cl2O3.2C8H6Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;1-13-7-5(10)3-2-4(9)6(7)8(11)12;9-5-1-2-7(6(10)3-5)13-4-8(11)12/h2-5H,1H3,(H,12,13);2-3H,1H3,(H,11,12);1-3H,4H2,(H,11,12) |
Clé InChI |
RAMWCYZHAGRMAH-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl.COC1=C(C=CC(=C1C(=O)O)Cl)Cl.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carboxylic acid](/img/structure/B14170205.png)

![N-[(4-Methylbenzene-1-sulfonyl)oxy]-N-phenylaniline](/img/structure/B14170221.png)

![6-Chloropyrido[2,3-c][1,5]naphthyridine](/img/structure/B14170225.png)
![7-Phenyltetrazolo[1,5-b][1,2,4]triazine](/img/structure/B14170232.png)


![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B14170260.png)
![4,4'-[(2,4-Dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoic acid](/img/structure/B14170263.png)
![[4-[(2,8-Dimethylquinolin-4-yl)amino]phenyl]-piperidin-1-ylmethanone](/img/structure/B14170275.png)
![[2-(N-methylanilino)-2-oxoethyl] 3-fluorobenzoate](/img/structure/B14170279.png)
